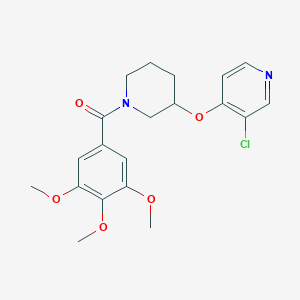
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential in various applications.
科学的研究の応用
Synthesis and Characterization
Research on structurally similar compounds often focuses on their synthesis and characterization. For example, studies have detailed the synthesis of compounds through reactions involving piperidin-4-yl methanone oxime derivatives, highlighting the importance of these structures in developing new chemical entities. The characterization involves spectroscopic techniques, single crystal X-ray diffraction studies, and theoretical calculations to confirm the structure and properties of the synthesized compounds (Karthik et al., 2021).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds involving piperidin-4-yl methanone oxime derivatives. These compounds exhibit significant activity against various pathogenic bacterial and fungal strains, indicating the potential of such chemical structures in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer Properties
Research into compounds containing pyridyl-pyrazoline structures with methanone groups has shown promise in the quest for anticancer agents. These studies involve the synthesis of novel heterocyclic compounds and their evaluation against cancer cell lines, with some showing high potency. This suggests the potential utility of similar compounds in cancer research and therapy (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
Molecular docking studies are crucial in understanding the interaction of synthesized compounds with biological targets. This approach helps in the identification of potential therapeutic applications of new compounds. For instance, docking studies of compounds with piperidine and pyrazoline structures provide insights into their interaction with biological receptors, paving the way for the development of drugs with specific modes of action (Sivakumar, Revathi, & Balachandran, 2021).
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-25-17-9-13(10-18(26-2)19(17)27-3)20(24)23-8-4-5-14(12-23)28-16-6-7-22-11-15(16)21/h6-7,9-11,14H,4-5,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPWJCCALIGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)
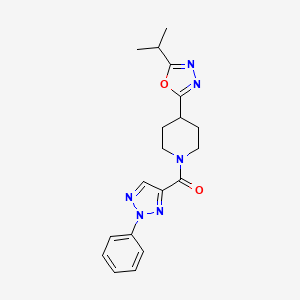
![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2665318.png)
![N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2665322.png)

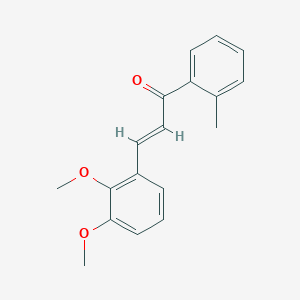
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2665325.png)
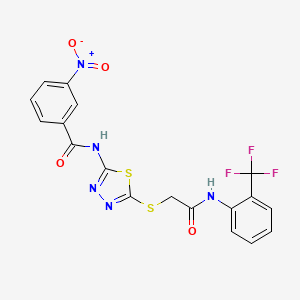
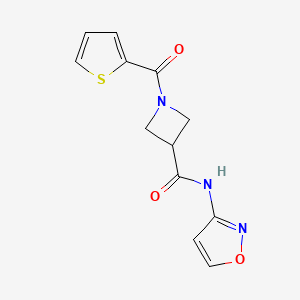
![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
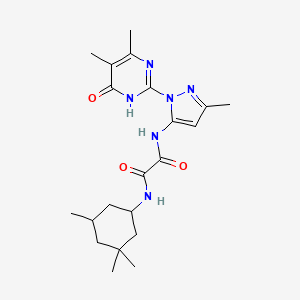
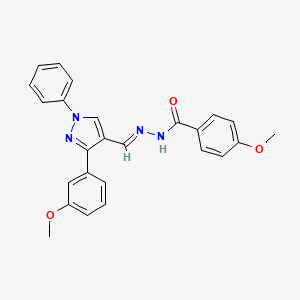
![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)